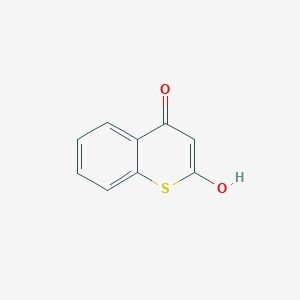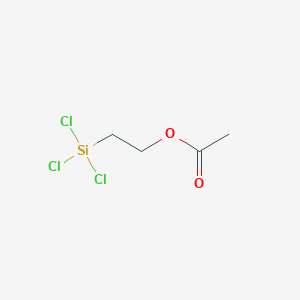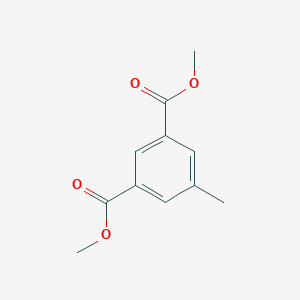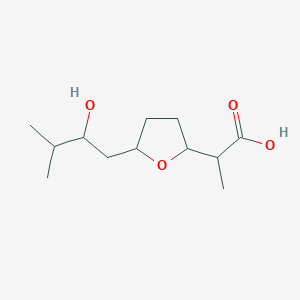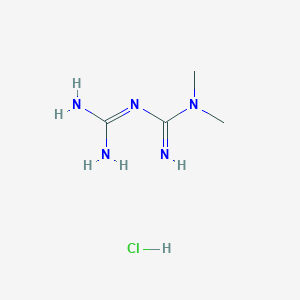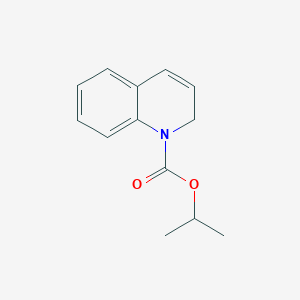
3,5-Dimethyl-1,1'-Biphenyl
Übersicht
Beschreibung
3,5-Dimethyl-1,1'-biphenyl, also known as m-xylene biphenyl or 3,5-dimethylbiphenyl, is a chemical compound that is widely used in various industrial applications. This compound is a colorless liquid with a strong aromatic odor and is mainly used as a solvent, intermediate, or reagent in the production of various chemicals.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Mittel
3,5-Dimethylbiphenyl: Derivate wurden hinsichtlich ihres Potenzials als antibakterielle Mittel untersucht. Forschungen zeigen, dass bestimmte Biphenyl-Derivate potente Hemmwirkungen gegen antibiotikaresistente Bakterien aufweisen . Struktur-Wirkungs-Beziehungsstudien legen nahe, dass bestimmte Substitutionen an den Biphenylringen die antibakteriellen Eigenschaften verbessern können, wodurch sich ein Weg zu neuartigen antibakteriellen Medikamenten eröffnet.
Organische Synthese
In der synthetischen organischen Chemie dient 3,5-Dimethylbiphenyl als Baustein für verschiedene komplexe Moleküle. Seine Derivate werden bei der Synthese von Flüssigkristallen, Polymeren und anderen organischen Verbindungen verwendet. Die Stabilität und die strukturellen Merkmale der Verbindung machen sie zu einem wertvollen Zwischenprodukt bei der Herstellung neuer chemischer Einheiten .
Flüssigkristalle
Derivate von 3,5-Dimethylbiphenyl werden im Bereich der Flüssigkristalle eingesetzt. Diese Materialien sind aufgrund ihrer Fähigkeit, Licht zu modulieren, entscheidend für Displays und andere elektronische Geräte. Der Biphenylkern sorgt für die notwendige molekulare Steifigkeit und Planarität, die wesentliche Eigenschaften für effektive Flüssigkristallmaterialien sind .
OLEDs (Organische Leuchtdioden)
Bei der Entwicklung von OLEDs können 3,5-Dimethylbiphenyl-Derivate verwendet werden, um Verbindungen zu erzeugen, die Licht emittieren, wenn ein elektrischer Strom angelegt wird. Diese Materialien sind für die Weiterentwicklung von Display- und Beleuchtungstechnologien unerlässlich und bieten Vorteile wie verbesserte Farbqualität und Energieeffizienz .
Landwirtschaft
Obwohl 3,5-Dimethylbiphenyl nicht direkt in der Landwirtschaft eingesetzt wird, könnten Derivate möglicherweise an der Synthese von biologisch abbaubaren Polymeren beteiligt sein. Diese Polymere gewinnen als Alternativen zu herkömmlichen Kunststoffen in landwirtschaftlichen Anwendungen an Bedeutung, was zu einer Verbesserung der Bodengesundheit und einer Verringerung der Umweltauswirkungen beiträgt .
Pharmakologie
In der Pharmakologie werden Biphenyl-Derivate, einschließlich derer, die mit 3,5-Dimethylbiphenyl verwandt sind, hinsichtlich ihres therapeutischen Potenzials untersucht. Sie können zur Synthese von Verbindungen mit Anwendungen in der Krebsbehandlung und anderen medizinischen Bereichen verwendet werden. Die Acetylderivate von Biphenylen sind aufgrund ihrer möglichen Oxidation zu Verbindungen mit pharmakologischer Aktivität von besonderem Interesse .
Eigenschaften
IUPAC Name |
1,3-dimethyl-5-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14/c1-11-8-12(2)10-14(9-11)13-6-4-3-5-7-13/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHIUAFQBFDMIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168883 | |
| Record name | 3,5-Dimethyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17057-88-4 | |
| Record name | 3,5-Dimethylbiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17057-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethylbiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017057884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dimethyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethyl-1,1'-biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.367 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DIMETHYLBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ1G5X2V0V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3,5-dimethylbiphenyl in the synthesis of 5-phenylisophthalic acid?
A: 3,5-Dimethylbiphenyl serves as a crucial intermediate in the production of 5-phenylisophthalic acid. [] The synthesis involves a three-step process:
- Oxidation: 3,5-Dimethylbiphenyl is dissolved in a solvent and oxidized in the presence of an oxidation catalyst, ultimately forming 5-phenylisophthalic acid. []
Q2: How does the structure of 3,5-dimethylbiphenyl influence its incorporation into larger molecules?
A2: The structure of 3,5-dimethylbiphenyl, featuring two phenyl rings connected by a single bond and two methyl substituents, influences its incorporation into larger molecules in several ways.
- Steric Effects: The methyl groups on the biphenyl core introduce steric hindrance, potentially affecting the molecule's ability to fit into binding pockets or influencing the regioselectivity of chemical reactions. [, ]
- Electronic Effects: The methyl groups are weakly electron-donating, which can subtly impact the electron density distribution within the biphenyl system. This can influence the molecule's reactivity and interactions with other molecules. [, ]
Q3: Are there any studies investigating the molecular alignment of 3,5-dimethylbiphenyl derivatives in thin films?
A: Yes, research has explored the molecular alignment of 3,5-dimethylbiphenyl derivatives, specifically in the context of organic light-emitting diodes (OLEDs). [] One study focused on fac-tris((3,5-dimethyl-[1,1′-biphenyl]-4-yl)-2-phenyl-1H-imidazole)iridium (Ir(mip)3), a complex containing the 3,5-dimethylbiphenyl moiety. [] The researchers found that the oblate spheroid shape of Ir(mip)3 led to a preferential horizontal alignment of its transition dipole moments when doped into a host thin film. [] This alignment was attributed to favorable van der Waals interactions between Ir(mip)3 and the host material. [] This finding highlights how the physical shape and electronic properties of 3,5-dimethylbiphenyl derivatives can influence their organization within materials and impact their performance in applications like OLEDs.
Q4: What analytical techniques are commonly employed to characterize and study 3,5-dimethylbiphenyl and its derivatives?
A4: Various analytical methods are utilized to characterize 3,5-dimethylbiphenyl and its derivatives. Some common techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides valuable information about the structure and dynamics of molecules by analyzing the magnetic properties of atomic nuclei. [, ] Researchers have employed proton NMR to study the interaction of 1,3-dimethyl-2,4,6-trinitrobenzene (DMTNB) with bases, demonstrating the formation of anionic species. []
- Differential Scanning Calorimetry (DSC): DSC is used to analyze the thermal properties of materials. It measures the heat flow associated with phase transitions and chemical reactions as a function of temperature. Researchers used DSC to investigate the thermal decomposition of various polynitroaromatic compounds, including 3,5-dimethylbiphenyl derivatives. [] This technique allowed them to determine the decomposition temperatures, enthalpies, and activation energies, providing insights into the compounds' thermal stability.
- UV-Vis Spectroscopy: This technique measures the absorption and transmission of light through a substance, providing information about electronic transitions within the molecule. Researchers used UV-Vis spectroscopy to study charge-transfer complexes formed between electron donors and acceptors, including 3,5-dimethylbiphenyl derivatives as acceptors. [] By analyzing the absorption spectra, they could evaluate electron affinity and gain insights into the electronic interactions between the molecules.
- Cyclic Voltammetry: This electrochemical technique measures the current response of a solution containing the analyte of interest while varying the applied potential. It provides information about redox potentials, electron transfer kinetics, and other electrochemical properties. Researchers utilized cyclic voltammetry to determine the reduction potentials of 3,5-dimethylbiphenyl derivatives and evaluate their relative electron acceptor abilities. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methylimidazo[1,2-b]pyridazine](/img/structure/B100515.png)
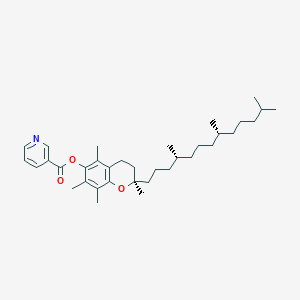
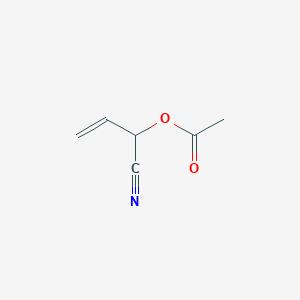
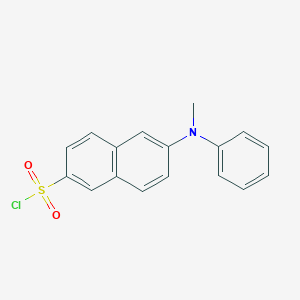
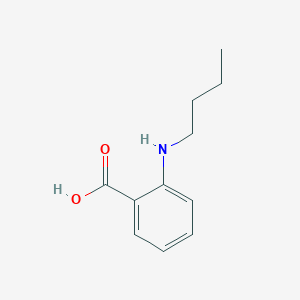
![3-Benzoyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B100523.png)
